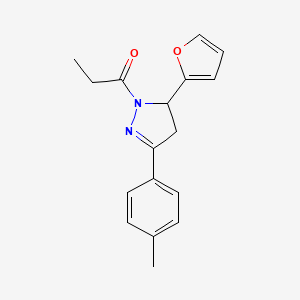

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a furan-2-yl group at position 5 and a p-tolyl group at position 2. Its propan-1-one moiety at the N1 position distinguishes it from related compounds.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-17(20)19-15(16-5-4-10-21-16)11-14(18-19)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKLSOOUVLSMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322168 | |

| Record name | 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

684228-34-0 | |

| Record name | 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Attachment of the tolyl group: The tolyl group can be introduced through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is C17H18N2O2, with a molecular weight of approximately 282.34 g/mol. The compound features a furan ring and a p-tolyl group attached to a dihydropyrazole moiety, which contribute to its unique chemical properties and biological activities.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various halogenated compounds. For instance:

- Reactions with ethyl 2-chloroacetate in the presence of triethylamine yield derivatives with enhanced biological activity.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties against various strains of bacteria and fungi. For example:

- A study synthesized several thiazole and thiadiazole derivatives from the compound, which were screened for antibacterial and antifungal activities, revealing promising results comparable to established antimicrobial agents .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial effects, some derivatives have been investigated for their anti-inflammatory and analgesic activities. These properties make them potential candidates for the development of new pharmaceuticals targeting inflammatory diseases.

Applications in Medicinal Chemistry

Given its diverse biological profile, this compound can be applied in several areas:

| Application | Description |

|---|---|

| Drug Development | Potential lead compound for developing new antibiotics or anti-inflammatory drugs. |

| Biological Studies | Used in interaction studies to explore binding affinities to various biological targets. |

| Synthetic Chemistry | Serves as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activity. |

Case Studies

Several studies have highlighted the utility of this compound in medicinal chemistry:

- Antimicrobial Synthesis : A study synthesized multiple derivatives from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and evaluated their antimicrobial activities. The results indicated that some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

- Analgesic Activity : Another investigation focused on the analgesic properties of pyrazole derivatives derived from this compound, demonstrating efficacy in pain models.

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structure is compared to analogs with substitutions at positions 3, 5, and the N1 side chain. Key differences include:

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The p-tolyl group (electron-donating methyl) in the target compound contrasts with derivatives bearing 4-nitrophenyl (electron-withdrawing nitro) or 4-methanesulfonylphenyl (electron-withdrawing sulfonyl) groups. These substitutions influence electronic properties and reactivity. For example, the sulfonyl group in 1-{5-(furan-2-yl)-3-[4-(methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one () reduces electron density on the pyrazole ring, as evidenced by a C=O IR stretch at 1666 cm⁻¹ .

Heterocyclic Modifications

- Furan vs. Indole/Benzofuran: Replacing the furan-2-yl group with indole-3-yl (e.g., HD02 and HD05 in ) significantly enhances anticancer activity. HD05 showed 78.76% inhibition against leukemia cell lines at 10 µM, outperforming imatinib (9% inhibition) .

N1 Side Chain Variations

- Propanone vs. Morpholine/Diethylamino: The propan-1-one chain in the target compound differs from 3-morpholinylpropan-1-one () and 3-(diethylamino)propan-1-one (). These modifications improve solubility and pharmacokinetic profiles .

Structural and Physical Properties

- Crystallography :

- Melting Points :

- The target compound’s analogs show m.p. ranges from 154–157°C (HD06, ) to 212–213°C (Compound 6, ), reflecting substituent-driven crystallinity .

Biological Activity

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a furan ring and a pyrazole moiety, which contribute to its structural complexity and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and related derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O2, with a molecular weight of 268.31 g/mol. The structure includes functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O2 |

| Molecular Weight | 268.31 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antimicrobial agents. The presence of the furan and pyrazole rings enhances interaction with biological targets, potentially inhibiting enzymes or disrupting cellular processes in microorganisms .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of derivatives synthesized from this compound, several showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis, contributing to its effectiveness as a lead compound for new antibiotics .

Other Biological Activities

Beyond antimicrobial properties, compounds related to this structure have been noted for additional biological activities:

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between furan derivatives and p-tolyl hydrazine under controlled conditions. Various synthetic routes have been explored to enhance yield and purity.

Synthetic Pathway Overview:

- Starting Materials : Furan derivatives and p-tolyl hydrazine.

- Reaction Conditions : Reflux in suitable solvents (e.g., ethanol or acetic acid).

- Yield Optimization : Adjusting reaction time and temperature to maximize product yield.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(furan-2-YL)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Structure | Lacks propanone group; serves as a precursor |

| 2-(5-(furan-2-yL)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-thiazole | Structure | Incorporates thiazole; exhibits different biological activity |

| 3-(benzofuran-2-yL)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Structure | Contains benzofuran; shows antioxidant properties |

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves a cyclocondensation reaction between a chalcone derivative (e.g., 3-(p-tolyl)-1-(furan-2-yl)prop-2-en-1-one) and hydrazine hydrate under acidic conditions. Key steps include:

- Reagent selection : Hydrazine hydrate in acetic acid or butyric acid as the solvent .

- Reaction conditions : Reflux at 80–100°C for 10–12 hours to ensure complete ring closure .

- Purification : Recrystallization from ethanol or DMF to achieve >95% purity . Methodological note: Optimize pH and temperature to avoid by-products like open-chain hydrazones.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm the dihydropyrazole ring and substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, p-tolyl methyl at δ 2.3 ppm) .

- X-ray crystallography : Reveals envelope conformation of the pyrazole ring (puckering amplitude Q = 0.1957 Å) and dihedral angles between aromatic planes (e.g., 81.4° between p-tolyl and furan rings) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak [M+H]+ at m/z 323.1 .

Q. What biological activities have been reported for structurally related pyrazoline derivatives?

Pyrazolines exhibit:

- Antimicrobial activity : MIC values of 12.5–50 µg/mL against S. aureus and E. coli due to electron-withdrawing groups enhancing membrane disruption .

- Antioxidant potential : IC~50~ = 35 µM in DPPH assays, attributed to the dihydropyrazole ring’s radical scavenging capacity .

- Structure-activity trends : Electron-donating groups (e.g., p-tolyl) improve lipid solubility and bioavailability .

Advanced Research Questions

Q. How do reaction conditions influence stereochemistry and yield during synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor higher enantiomeric purity by stabilizing transition states .

- Acid catalysis : Butyric acid increases cyclization efficiency compared to acetic acid (yield improvement: 78% → 92%) but may induce racemization at high temperatures .

- Kinetic control : Shorter reaction times (<8 hours) favor the cis-isomer, while prolonged reflux leads to thermodynamic trans-dominance .

Q. What structural insights from X-ray crystallography are critical for drug design?

- Intermolecular interactions : Weak C–H···O and C–H···π bonds stabilize crystal packing, influencing solubility and melting points (e.g., 369–371 K) .

- Conformational flexibility : The pyrazole ring’s envelope conformation allows adaptive binding to enzyme active sites (e.g., COX-2 inhibition) .

- Torsional angles : A 3.3° twist between the p-tolyl and pyrazole rings minimizes steric hindrance in protein-ligand complexes .

Q. How can researchers resolve contradictions in reported biological activities of similar compounds?

- Comparative assays : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to eliminate variability in MIC values .

- Structural nuance analysis : Use DFT calculations to assess how minor substituent changes (e.g., –OH vs. –OCH~3~) alter electron density and bioactivity .

- Meta-analysis : Cross-reference crystallographic data (e.g., CCDC entries) with biological results to identify conformation-dependent activity trends .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Systematic substitution : Replace p-tolyl with halogenated or nitro-phenyl groups to probe electronic effects on antioxidant efficacy .

- Molecular docking : Simulate binding modes with targets like α-glucosidase using AutoDock Vina; validate with SPR binding assays .

- QSAR modeling : Correlate Hammett constants (σ) of substituents with IC~50~ values to predict activity for novel analogs .

Q. How should researchers handle hygroscopicity or stability issues during storage?

- Storage conditions : Use desiccants (silica gel) under inert atmosphere (N~2~) to prevent hydrolysis of the ketone group .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (trehalose) to maintain crystallinity .

Q. What reaction mechanisms explain the formation of the dihydropyrazole ring?

The proposed mechanism involves:

- Step 1 : Nucleophilic attack of hydrazine on the α,β-unsaturated ketone, forming a hydrazone intermediate .

- Step 2 : Acid-catalyzed cyclization via a six-membered transition state, yielding the dihydropyrazole ring .

- Step 3 : Tautomerization to the thermodynamically stable enol form, confirmed by H NMR (absence of NH protons) .

Data Contradiction Analysis

Q. Why do some studies report divergent antioxidant activities for pyrazoline derivatives?

- Assay variability : DPPH (radical-based) vs. FRAP (reducing power) assays measure different mechanisms; normalize results to Trolox equivalents .

- Substituent effects : Meta-substituted derivatives (e.g., 3-hydroxyphenyl) show higher activity than para-substituted analogs (p-tolyl) due to resonance stabilization of radicals .

- Sample purity : Impurities from incomplete cyclization (e.g., hydrazones) may artificially inflate activity; validate with HPLC (>99% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.